[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea
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Overview
Description
[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea is a synthetic organic compound that features a pyrrole ring, a chloro-substituted phenyl group, and an ethylideneamino linkage to a urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chlorination: The pyrrole ring is then chlorinated at the desired position using reagents such as N-chlorosuccinimide (NCS).
Coupling with phenyl group: The chlorinated pyrrole is coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.
Formation of ethylideneamino linkage: The phenyl-pyrrole compound is then reacted with an appropriate aldehyde to form the ethylideneamino linkage.
Urea formation: Finally, the compound is treated with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrrolidine derivatives: These compounds have a saturated pyrrole ring and are used in drug discovery for their bioactive properties.
Indole derivatives: These compounds contain a benzopyrrole structure and are known for their wide range of biological activities.
Uniqueness
[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea is unique due to its specific combination of a chloro-substituted phenyl group, a pyrrole ring, and an ethylideneamino linkage to a urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13ClN4O |
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Molecular Weight |
276.72 g/mol |
IUPAC Name |
[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C13H13ClN4O/c1-9(16-17-13(15)19)10-4-5-11(14)12(8-10)18-6-2-3-7-18/h2-8H,1H3,(H3,15,17,19)/b16-9+ |
InChI Key |
LJPBPZVMXOSHCQ-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
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